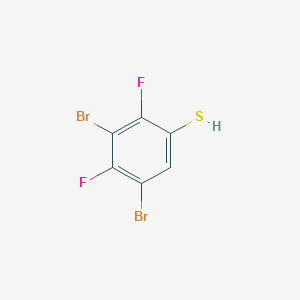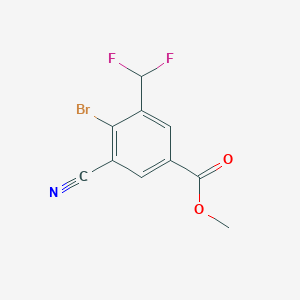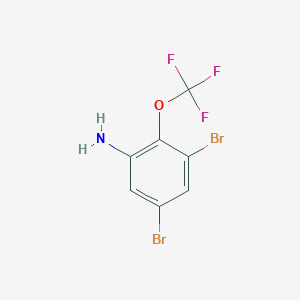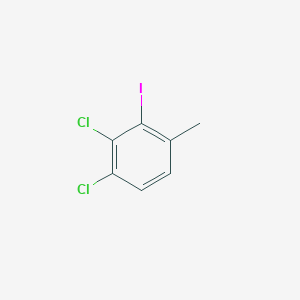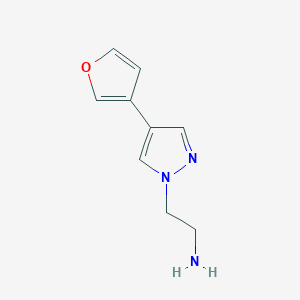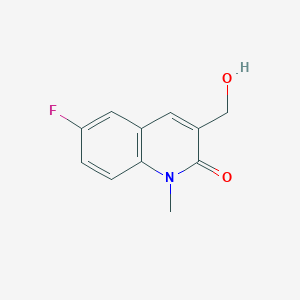
Boc-Lys(Fmoc)-Leu-Ala-Leu-OH
Overview
Description
Boc-Lys(Fmoc)-Leu-Ala-Leu-OH is a synthetic peptide compound used primarily in peptide synthesis and research. It consists of a sequence of amino acids: Boc-Lysine (Fmoc)-Leucine-Alanine-Leucine, with the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) groups serving as protective groups for the amino acids. These protective groups are crucial in preventing unwanted side reactions during peptide synthesis.
Mechanism of Action
Peptides like “Boc-Lys(Fmoc)-Leu-Ala-Leu-OH” are often used in research as tools to probe biological systems. They can be designed to interact with specific proteins or other molecules in a cell, and their effects can provide insights into the roles of these targets. The Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) groups are commonly used in peptide synthesis to protect amine groups and are removed during or after synthesis .
Biochemical Analysis
Biochemical Properties
Boc-Lys(Fmoc)-Leu-Ala-Leu-OH plays a significant role in biochemical reactions, particularly in peptide synthesis. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, the Fmoc group is commonly used in solid-phase peptide synthesis, where it protects the amino group of lysine during the coupling reactions . The Boc group, on the other hand, protects the side chain of lysine and is removed during the final deprotection step . These protective groups ensure the correct assembly of the peptide chain, preventing unwanted side reactions.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can be used to study the effects of specific peptide sequences on cell function. For example, peptides containing lysine residues can interact with cell surface receptors, influencing signal transduction pathways . Additionally, the presence of leucine and alanine residues in the peptide sequence can affect protein-protein interactions and cellular localization .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The Fmoc group protects the amino group of lysine, allowing for selective deprotection and coupling during peptide synthesis . The Boc group protects the side chain of lysine, preventing unwanted side reactions during synthesis . These protective groups are removed in a stepwise manner, ensuring the correct assembly of the peptide chain. The compound can also interact with enzymes, either inhibiting or activating their activity, depending on the specific peptide sequence and the target enzyme .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored under appropriate conditions, such as at low temperatures and in the absence of moisture . Prolonged exposure to harsh conditions, such as high temperatures or acidic environments, can lead to degradation and loss of activity . Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, depending on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression . In some cases, high doses of the compound can result in toxic or adverse effects, such as cell death or tissue damage . It is important to carefully control the dosage and monitor the effects of the compound in animal studies to avoid potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by proteases, which cleave the peptide bonds and release the individual amino acids . These amino acids can then enter various metabolic pathways, such as the citric acid cycle or amino acid biosynthesis . The presence of protective groups, such as Boc and Fmoc, can influence the metabolic stability and degradation of the compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through endocytosis or active transport mechanisms . Once inside the cell, it can interact with intracellular proteins and be distributed to various cellular compartments . The presence of protective groups can affect the localization and accumulation of the compound within specific cellular regions .
Subcellular Localization
This compound can localize to specific subcellular compartments, depending on its sequence and protective groups. The compound can be targeted to specific organelles, such as the nucleus or mitochondria, through the presence of targeting signals or post-translational modifications . The subcellular localization of the compound can influence its activity and function, affecting processes such as gene expression, protein synthesis, and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Lys(Fmoc)-Leu-Ala-Leu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The Fmoc group is removed under basic conditions (e.g., 20% piperidine in DMF), while the Boc group remains intact until the final cleavage step .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automation and optimization of reaction conditions are employed to ensure high yields and purity. The use of orthogonally protected amino acids, such as Boc-Lys(Fmoc), allows for efficient synthesis with minimal side reactions .
Chemical Reactions Analysis
Types of Reactions
Boc-Lys(Fmoc)-Leu-Ala-Leu-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine in DMF and the Boc group using trifluoroacetic acid (TFA).
Coupling Reactions: Formation of peptide bonds between amino acids using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and NMM (N-methylmorpholine)
Common Reagents and Conditions
Deprotection: 20% piperidine in DMF for Fmoc removal; TFA for Boc removal.
Major Products Formed
The major products formed from these reactions are the desired peptide sequences with the protective groups removed, resulting in the final peptide product .
Scientific Research Applications
Boc-Lys(Fmoc)-Leu-Ala-Leu-OH has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lys(Boc)-OH: Another orthogonally protected lysine derivative used in peptide synthesis.
Boc-Lys(Fmoc)-OH: Similar to Boc-Lys(Fmoc)-Leu-Ala-Leu-OH but without the additional amino acids.
Uniqueness
This compound is unique due to its specific sequence of amino acids and the use of orthogonal protective groups. This combination allows for precise control over the synthesis process and the formation of complex peptide structures .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H59N5O9/c1-24(2)21-33(37(49)43-26(5)35(47)45-34(38(50)51)22-25(3)4)44-36(48)32(46-40(53)55-41(6,7)8)19-13-14-20-42-39(52)54-23-31-29-17-11-9-15-27(29)28-16-10-12-18-30(28)31/h9-12,15-18,24-26,31-34H,13-14,19-23H2,1-8H3,(H,42,52)(H,43,49)(H,44,48)(H,45,47)(H,46,53)(H,50,51)/t26-,32-,33-,34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSPHYGVMZPCJZ-OPPLUPLLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H59N5O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
765.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


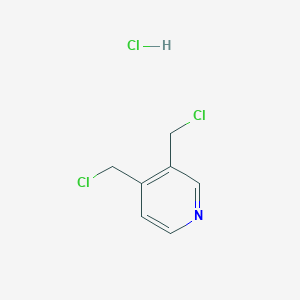
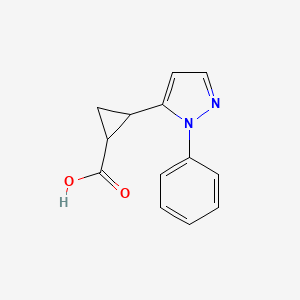
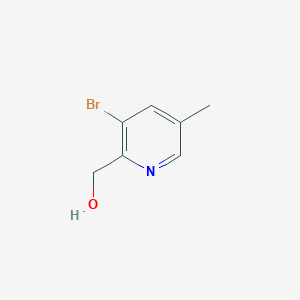
![5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride](/img/structure/B1448902.png)
![2-(((Tert-butoxycarbonyl)amino)methyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1448905.png)
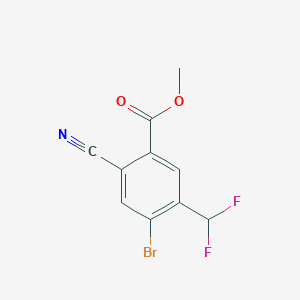

![1-Ethyl-3-(piperidin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1448908.png)
